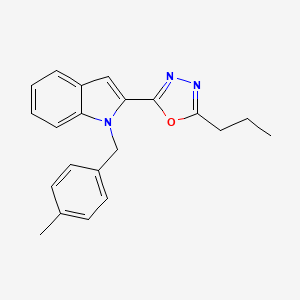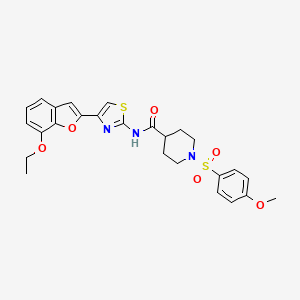![molecular formula C21H18N2OS2 B3304583 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide CAS No. 921838-86-0](/img/structure/B3304583.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a derivative of benzothiazole and thiophene, and its synthesis method involves several steps.
Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and evaluated as a potential antibacterial agent . It has shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM . The compound also eliminated S. aureus strain after 24-hour exposure indicating its bactericidal activity .
Antifungal Activity
Benzothiazole derivatives, which include this compound, have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.
Antiprotozoal Activity
Benzothiazole derivatives have also been associated with antiprotozoal activities . This suggests potential applications in the treatment of diseases caused by protozoan parasites.
Anticancer Activity
Benzothiazole derivatives have been associated with anticancer activities . This suggests that the compound could potentially be used in cancer treatment.
Anticonvulsant Activity
Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Antihypertensive Activity
Benzothiazole derivatives have been associated with antihypertensive activities . This suggests potential applications in the treatment of high blood pressure.
Antidiabetic Activity
Benzothiazole derivatives have been associated with antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Anti-inflammatory Activity
Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-13-7-8-15(11-14(13)2)12-19(24)23-20-16(9-10-25-20)21-22-17-5-3-4-6-18(17)26-21/h3-11H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZZELUXPIEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzamide](/img/structure/B3304511.png)
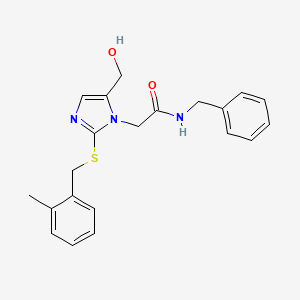


![4-({[(5-(hydroxymethyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-imidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B3304533.png)
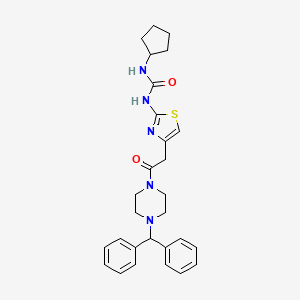
![N-(2-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3304545.png)



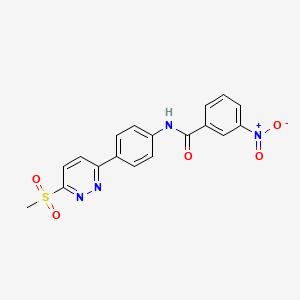
![4-tert-butyl-N-{4-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B3304592.png)
